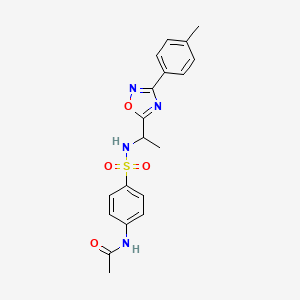
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
作用機序
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide works by targeting the alpha7 nicotinic acetylcholine receptor (α7nAChR), a receptor that is involved in cognitive function. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide binds to this receptor and enhances its activity, leading to improved cognitive function. The exact mechanism of action is still under investigation, but it is believed that N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may also modulate other neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well absorbed and distributed in the body. It also has a good safety profile, with no significant adverse effects reported in preclinical studies. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. It has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
実験室実験の利点と制限
One advantage of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its specificity for the α7nAChR receptor, which makes it a promising candidate for treating cognitive disorders. However, one limitation is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown. Additionally, the complex synthesis method and the limited availability of the compound may make it difficult to study in some laboratory settings.
将来の方向性
There are several future directions for the study of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its efficacy and safety in humans, which may involve clinical trials. Additionally, N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be studied in combination with other drugs for the treatment of cognitive disorders. Finally, the synthesis method of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be optimized to improve its availability and scalability for laboratory studies.
合成法
The synthesis of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the sulfonamide and amide groups. The process is complex and requires expertise in organic chemistry. The final product is obtained as a white powder and is characterized by various spectroscopic techniques.
科学的研究の応用
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
特性
IUPAC Name |
N-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-4-6-15(7-5-12)18-21-19(27-22-18)13(2)23-28(25,26)17-10-8-16(9-11-17)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBEVKEWNTFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}sulfamoyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

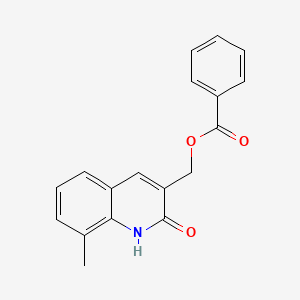
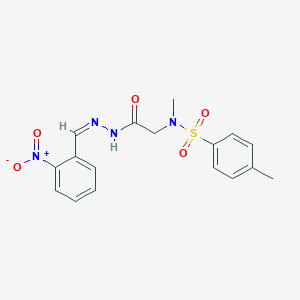



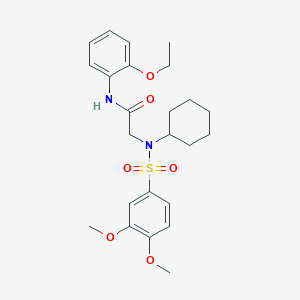

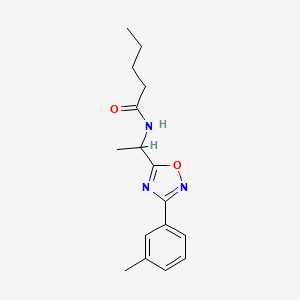
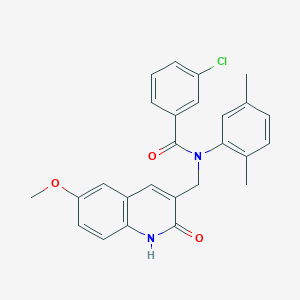
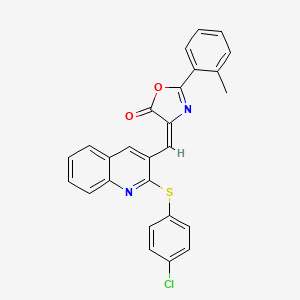
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
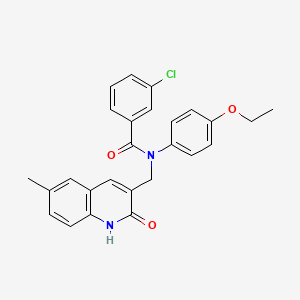
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)
